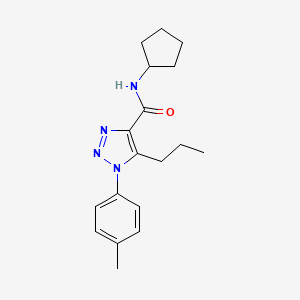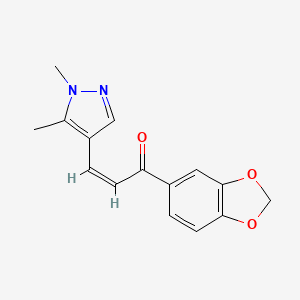
N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, commonly known as CTAP, is a small molecule that has been extensively studied for its potential use in scientific research. CTAP belongs to the class of compounds known as opioid receptor antagonists, which are molecules that bind to and block the activity of opioid receptors in the brain and other parts of the body.
Mecanismo De Acción
CTAP exerts its effects by binding to the mu-opioid receptor and blocking the binding of opioid drugs such as morphine and fentanyl. This results in a decrease in the activity of the mu-opioid receptor, which is involved in the regulation of pain, reward, and other physiological processes. CTAP has also been shown to have some agonist activity at the kappa-opioid receptor, which is involved in the regulation of stress and anxiety.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to block the analgesic effects of opioid drugs such as morphine and fentanyl, suggesting that it may be useful in the treatment of opioid addiction and overdose. CTAP has also been shown to have anti-inflammatory and antinociceptive effects, suggesting that it may be useful in the treatment of chronic pain and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTAP is its high selectivity and potency as an opioid receptor antagonist. This makes it a valuable tool for studying the role of the mu-opioid receptor in various physiological and pathological processes. However, one of the limitations of CTAP is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, CTAP has a relatively short half-life in vivo, which can limit its usefulness in certain animal models.
Direcciones Futuras
There are a number of future directions for research on CTAP and other opioid receptor antagonists. One area of interest is the development of more potent and selective antagonists for the mu-opioid receptor, which could have potential therapeutic applications in the treatment of opioid addiction and overdose. Another area of interest is the study of the role of the kappa-opioid receptor in stress and anxiety, which could have implications for the development of new treatments for anxiety disorders. Finally, there is ongoing research into the use of opioid receptor antagonists as tools for studying the neurobiology of addiction and other psychiatric disorders.
Aplicaciones Científicas De Investigación
CTAP has been extensively studied for its potential use as a research tool in the field of opioid receptor pharmacology. It has been shown to be a highly selective and potent antagonist of the mu-opioid receptor, which is one of the primary targets of opioid drugs such as morphine and fentanyl. By selectively blocking the activity of the mu-opioid receptor, CTAP can be used to study the role of this receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-cyclopentyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-3-6-16-17(18(23)19-14-7-4-5-8-14)20-21-22(16)15-11-9-13(2)10-12-15/h9-12,14H,3-8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKORKCAGLKDPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide](/img/structure/B4651402.png)
![8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4651410.png)
![4-[(4-fluorobenzyl)thio]-6-phenylpyrimidine](/img/structure/B4651412.png)
![N-allyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4651417.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxy-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651428.png)

![methyl 2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651438.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4651441.png)
![4-[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4651454.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4651458.png)

